Enhanced Lipophilicity (XLogP3) of Thiomorpholin-3-ylmethanol vs. Morpholin-3-ylmethanol
Thiomorpholin-3-ylmethanol exhibits a higher computed lipophilicity (XLogP3 = -0.4) compared to its oxygen analog, morpholin-3-ylmethanol (XLogP3 ≈ -0.7) . This difference of +0.3 logP units stems from the replacement of the ring oxygen with a sulfur atom, which reduces polarity and increases hydrophobic character [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | Morpholin-3-ylmethanol: ~ -0.7 |
| Quantified Difference | Δ XLogP3 ≈ +0.3 |
| Conditions | Computed XLogP3 values from vendor databases; standard in silico method |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood-brain barrier penetration, making thiomorpholine derivatives preferable for CNS-targeting programs.
- [1] PubChem. (2025). Morpholin-3-ylmethanol (CAS 106910-83-2). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1510757 View Source
